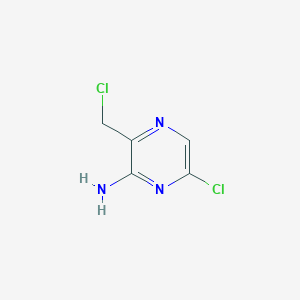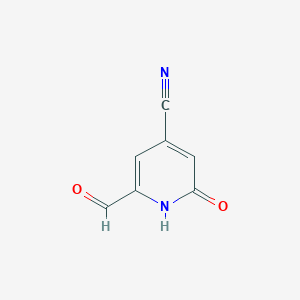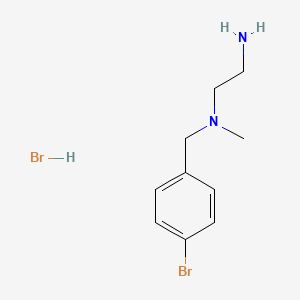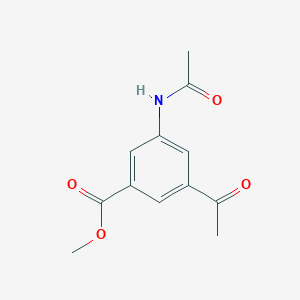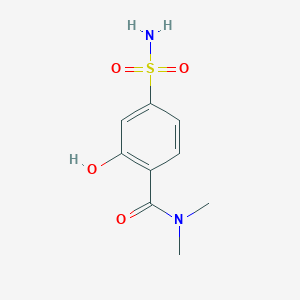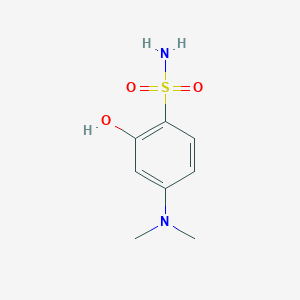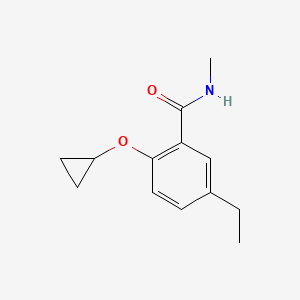
5-Cyclopropoxy-3-ethyl-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-ethyl-N-methylpicolinamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a N-methylpicolinamide moiety
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 3-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy ester. This ester is then reacted with methylamine to produce the final product, this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
5-Cyclopropoxy-3-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-10(16-9-4-5-9)7-14-11(8)12(15)13-2/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
GLSXLGBDVAKGAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



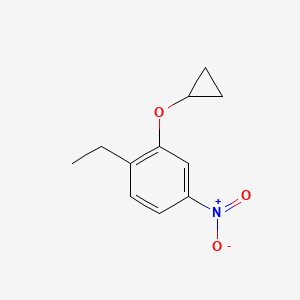
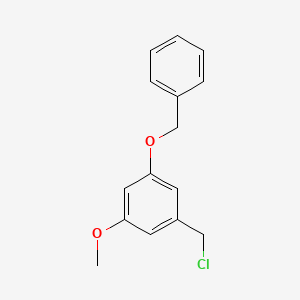
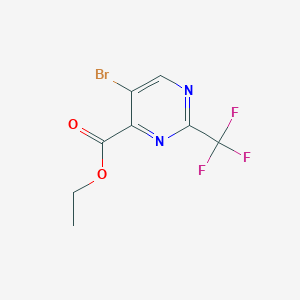
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)


